molecular formula C20H16FN5O5S B2593463 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-24-5

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2593463
CAS No.: 872597-24-5
M. Wt: 457.44
InChI Key: WLFVBQUEDQDWHW-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN5O5S and its molecular weight is 457.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels . P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance .

Mode of Action

This compound interacts with its targets by inhibiting their activity . It inhibits VEGFR1, thereby preventing the VEGF-induced migration of HUVEC cells, which is indicative of its anti-angiogenic activity . It also inhibits P-glycoprotein efflux pumps, thereby enhancing the anticancer activity of drugs like doxorubicin in human colorectal carcinoma LS180 cells .

Biochemical Pathways

The inhibition of VEGFR1 by this compound affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting this pathway, the compound prevents the formation of new blood vessels, which is a key process in tumor growth and metastasis . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, enhancing the intracellular concentration of certain anticancer drugs .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of certain drugs by preventing their efflux from cells .

Result of Action

The result of the action of this compound is the inhibition of angiogenesis and enhancement of the anticancer activity of certain drugs . This is evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-fluoro-4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride. The resulting intermediate is then reacted with N-(2-aminoethyl)acetamide and the product is finally treated with 4-nitrophenyl chloroformate to yield the desired compound.", "Starting Materials": [ "4-amino-2-thiouracil", "2-fluoro-4-nitrobenzoic acid", "sodium borohydride", "2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride", "N-(2-aminoethyl)acetamide", "4-nitrophenyl chloroformate" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2-fluoro-4-nitrobenzoic acid in the presence of coupling reagents such as EDC and HOBt to yield the corresponding amide intermediate.", "The nitro group in the intermediate is reduced using sodium borohydride to yield the amine intermediate.", "The amine intermediate is then coupled with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride in the presence of coupling reagents such as EDC and HOBt to yield the desired intermediate.", "The intermediate is then reacted with N-(2-aminoethyl)acetamide in the presence of coupling reagents such as EDC and HOBt to yield the final intermediate.", "The final intermediate is treated with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine to yield the desired compound." ] }

CAS No.

872597-24-5

Molecular Formula

C20H16FN5O5S

Molecular Weight

457.44

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H16FN5O5S/c21-12-4-2-1-3-11(12)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-10-5-6-13-14(7-10)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)

InChI Key

WLFVBQUEDQDWHW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N

solubility

not available

Origin of Product

United States

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